molecular formula C12H21N3S B1621821 Tebatizole CAS No. 54147-28-3

Tebatizole

Cat. No.: B1621821
CAS No.: 54147-28-3
M. Wt: 239.38 g/mol
InChI Key: KJWKKFSEVNVWPM-UHFFFAOYSA-N
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Description

Tebatizole: is a chemical compound with the molecular formula C12H21N3S . It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by its unique structure, which includes a thiazole ring, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tebatizole can undergo oxidation reactions, where it reacts with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction of this compound can lead to the formation of thiazolidines.

    Substitution: this compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of various substituted thiazoles depending on the substituent introduced.

Scientific Research Applications

Chemistry: Tebatizole is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of new compounds.

Biology: In biological research, this compound is used to study the effects of thiazole derivatives on biological systems. It has shown potential in modulating enzyme activity and interacting with biological macromolecules.

Medicine: this compound and its derivatives have been investigated for their potential therapeutic applications. They have shown promise as antimicrobial agents, anti-inflammatory compounds, and enzyme inhibitors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tebatizole involves its interaction with specific molecular targets. This compound can bind to enzymes and modulate their activity, leading to various biological effects. The thiazole ring in this compound allows it to interact with proteins and other macromolecules, influencing their function and activity. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of enzyme activity and interaction with cellular receptors.

Comparison with Similar Compounds

    Thiazole: Tebatizole shares the thiazole ring structure with other thiazole derivatives.

    Imidazole: Similar to thiazole, imidazole is another five-membered heterocyclic compound with nitrogen atoms.

    Oxazole: Oxazole is another related compound with a similar ring structure but with an oxygen atom instead of sulfur.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial applications.

Properties

CAS No.

54147-28-3

Molecular Formula

C12H21N3S

Molecular Weight

239.38 g/mol

IUPAC Name

4-tert-butyl-2-(4-methylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C12H21N3S/c1-12(2,3)10-9-16-11(13-10)15-7-5-14(4)6-8-15/h9H,5-8H2,1-4H3

InChI Key

KJWKKFSEVNVWPM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)N2CCN(CC2)C

Canonical SMILES

CC(C)(C)C1=CSC(=N1)N2CCN(CC2)C

54147-28-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.34 g of chloropinacoline are dissolved in 15 cc of absolute ethanol. After the addition of 1.6 g of 4-methyl-1-piperazinyl-thiocarboxamide, the mixture is heated to the boil on a water bath for 1 hour. Cooling is then effected and diethyl ether is added until the mixture remains turbid. The precipitated crystals are filtered off and recrystallized from ethanol. The resulting 2-(4-methyl-1-piperazinyl)-4-tert.butyl-thiazole hydrochloride has an M.P. of 206°. The base liberated from its hydrochloride in known manner by treatment with an aqueous sodium hydroxide solution has a B.P. of 97°-99°/0.2 mm Hg.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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